molecular formula C19H20N2O4 B2523336 1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-(2-methoxyphenyl)urea CAS No. 2034546-99-9

1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-(2-methoxyphenyl)urea

Cat. No.: B2523336
CAS No.: 2034546-99-9
M. Wt: 340.379
InChI Key: QTDWBGGKEGNPBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-(2-methoxyphenyl)urea is a synthetic chemical reagent incorporating a benzofuran scaffold, a structure of high interest in medicinal chemistry . The benzofuran core is recognized for its diverse pharmacological potential, with derivatives demonstrating activities including antimicrobial , anticancer , and anti-inflammatory effects . The integration of a urea functional group in molecular structures has been associated with biological targets relevant to skin health, such as the stimulation of collagen synthesis and modulation of gene expression in the dermis . This specific structural combination suggests potential research applications in developing novel therapeutic agents and studying biochemical pathways. Researchers can utilize this compound as a key intermediate or building block in organic synthesis and drug discovery projects . The product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic, therapeutic, or any other human use. Handle with appropriate safety precautions.

Properties

IUPAC Name

1-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3-(2-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-19(23,17-11-13-7-3-5-9-15(13)25-17)12-20-18(22)21-14-8-4-6-10-16(14)24-2/h3-11,23H,12H2,1-2H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTDWBGGKEGNPBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)NC1=CC=CC=C1OC)(C2=CC3=CC=CC=C3O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-(2-methoxyphenyl)urea typically involves multi-step organic reactions. One common method starts with the preparation of the benzofuran ring, followed by the introduction of the hydroxypropyl group through a series of reactions such as alkylation and reduction. The final step involves the formation of the urea linkage by reacting the intermediate with an appropriate isocyanate under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-(2-methoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The benzofuran ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-(2-methoxyphenyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-(2-methoxyphenyl)urea involves its interaction with specific molecular targets and pathways. The benzofuran ring may interact with enzymes or receptors, modulating their activity. The hydroxypropyl group can enhance the compound’s solubility and bioavailability, while the methoxyphenyl urea moiety may contribute to its binding affinity and specificity.

Comparison with Similar Compounds

1-(3-(Benzofuran-2-yl)-3-hydroxypropyl)-3-(4-methoxyphenethyl)urea (CAS 1448027-63-1)

  • Molecular Formula : C₂₁H₂₄N₂O₄
  • Key Differences: The 4-methoxyphenethyl group replaces the 2-methoxyphenyl substituent, altering steric and electronic profiles.
  • Comparison : The positional isomerism (2- vs. 4-methoxy) could influence receptor selectivity, as ortho-substituents often impose conformational constraints .

1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(2-fluorophenyl)urea (CAS 2034351-46-5)

  • Molecular Formula : C₁₈H₁₇FN₂O₂S
  • Key Differences : Benzofuran is replaced with benzo[b]thiophene, introducing a sulfur atom. The 2-fluorophenyl group replaces 2-methoxyphenyl.
  • Implications : Sulfur’s larger atomic radius and lower electronegativity compared to oxygen may alter aromatic stacking. Fluorine’s electron-withdrawing effects could reduce metabolic degradation but decrease hydrogen-bonding capacity .

1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea (CAS 1903764-66-8)

  • Molecular Formula : C₁₇H₁₈N₂O₃S
  • Key Differences : A thiophen-2-ylmethyl group replaces the 2-methoxyphenyl substituent.
  • Implications: The thiophene ring’s reduced aromaticity compared to benzene may decrease π-π interactions.

Non-Urea Benzofuran Derivatives

1-(1-Benzofuran-2-yl)-2-(phenylsulfonyl)ethanone

  • Key Differences : A sulfonyl group and ketone replace the urea and hydroxypropyl groups.
  • Implications: The sulfonyl group enhances electrophilicity, making this compound more reactive in nucleophilic addition reactions.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
Target Compound Not Provided Not Provided 2-Methoxyphenyl, Benzofuran-2-yl Urea core, hydroxypropyl linker
HBK14 C₂₃H₃₁ClN₂O₃ 418.96 Piperazine, 2,6-dimethylphenoxy High solubility, basic nitrogen
CAS 1448027-63-1 C₂₁H₂₄N₂O₄ 368.4 4-Methoxyphenethyl Increased lipophilicity
CAS 2034351-46-5 C₁₈H₁₇FN₂O₂S 344.4 Benzo[b]thiophene, 2-fluorophenyl Enhanced metabolic stability
CAS 1903764-66-8 C₁₇H₁₈N₂O₃S 330.4 Thiophen-2-ylmethyl Flexible linker, reduced aromaticity

Research Findings and Implications

  • Heterocycle Swap : Replacing benzofuran with benzo[b]thiophene or thiophene modulates electronic properties and binding affinity .
  • Linker Flexibility : Hydroxypropyl and phenethyl linkers balance rigidity and flexibility, influencing pharmacokinetics .

Biological Activity

1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-(2-methoxyphenyl)urea is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The structure of this compound incorporates a benzofuran moiety, which is known for its diverse biological properties, including antimicrobial, anticancer, and anti-inflammatory effects.

Chemical Structure and Properties

The compound's IUPAC name is 1-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3-(2-methoxyphenyl)urea. It has a molecular formula of C19H20N2O4 and a molecular weight of approximately 340.4 g/mol. The presence of the benzofuran ring and methoxyphenyl group suggests potential interactions with biological targets.

Antimicrobial Properties

Research indicates that benzofuran derivatives exhibit significant antimicrobial activity. For instance, various studies have highlighted the effectiveness of benzofuran compounds against multiple bacterial strains, including Staphylococcus aureus and Escherichia coli. The structural features of 1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-(2-methoxyphenyl)urea may enhance its antimicrobial efficacy due to its ability to interact with microbial enzymes or disrupt cell membrane integrity.

Anticancer Activity

Benzofuran derivatives have also been investigated for their anticancer properties. In vitro studies have shown that compounds containing benzofuran can inhibit the proliferation of cancer cells. The mechanism often involves the induction of apoptosis or cell cycle arrest. The specific activity of 1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-(2-methoxyphenyl)urea in cancer models remains to be fully elucidated, but its structural components suggest potential for similar effects.

Anti-inflammatory Effects

The anti-inflammatory properties of benzofuran derivatives are well-documented. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests that 1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-(2-methoxyphenyl)urea may also possess anti-inflammatory capabilities, which could be beneficial in treating chronic inflammatory diseases.

The biological activity of 1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-(2-methoxyphenyl)urea is likely mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways crucial for microbial survival or cancer cell proliferation.
  • Receptor Modulation : Interaction with cellular receptors could alter signaling pathways related to inflammation or cell growth.
  • Oxidative Stress : The compound might induce oxidative stress in target cells, leading to apoptosis.

Case Studies and Research Findings

Several studies have explored the biological activities of related benzofuran compounds, providing insights into the potential efficacy of 1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-(2-methoxyphenyl)urea:

StudyFindings
Yempala et al. (2014)Synthesized various benzofuran derivatives; observed significant antimicrobial activity against M. tuberculosis with MIC values as low as 3.12 μg/mL.
Manna and Agrawal (2016)Reported antibacterial activities with MICs lower than 10 μg/mL against E. coli and S. aureus, indicating the potential for developing effective antimicrobial agents from benzofuran derivatives.
Gundogdu-Karaburun et al. (2017)Found that specific substitutions on the benzofuran ring enhanced antibacterial activity, highlighting the importance of structural modifications in drug design.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.